molecular formula C12H18N4O2 B11863466 4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11863466
M. Wt: 250.30 g/mol
InChI Key: CPLRSBGDMSDMBQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a carboxylic acid group and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the diazepane and carboxylic acid functionalities. One common method involves the reaction of 4-methylpyrimidine with 1,4-diazepane under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring with a diazepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

4-methyl-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H18N4O2/c1-9-10(11(17)18)8-13-12(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3,(H,17,18)

InChI Key

CPLRSBGDMSDMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCCN(CC2)C

Origin of Product

United States

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